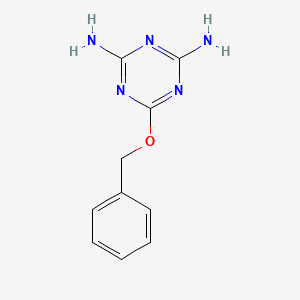
2,4-Diamino-6-benzyloxy-s-triazine
Overview
Description
2,4-Diamino-6-benzyloxy-s-triazine is a useful research compound. Its molecular formula is C10H11N5O and its molecular weight is 217.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
The compound has been studied for its potential in enhancing chemotherapeutic treatments. Specifically, it has been shown to inactivate the O6-alkylguanine-DNA-alkyltransferase enzyme, which is responsible for DNA repair in tumor cells. This mechanism enhances the effectiveness of alkylating agents used in cancer therapy. A patent describes the method of using 2,4-diamino-6-benzyloxy-s-triazine alongside antineoplastic agents to improve therapeutic outcomes by reducing tumor cell resistance to treatment .
Antifolate Activity
Research indicates that this compound exhibits inhibitory effects against dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. This property positions it as a potential candidate for treating lymphatic filariasis and possibly other diseases where folate metabolism is disrupted . In vitro studies have demonstrated significant activity against Brugia malayi, the causative agent of lymphatic filariasis, confirming its role as a DHFR inhibitor .
Antimicrobial Properties
The compound has shown promising antibacterial activity against various strains, including multidrug-resistant clinical isolates. Its derivatives have been evaluated for their antimicrobial efficacy, revealing a high selectivity index and good safety profile compared to standard antibiotics . The presence of electron-withdrawing groups in its structure enhances its antibacterial activity significantly.
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its biological activity. The incorporation of different substituents can lead to variations in potency against specific targets such as DHFR or bacterial strains .
Data Table: Summary of Applications
Case Studies
- Enhanced Chemotherapy : A study demonstrated that administering this compound alongside alkylating agents resulted in increased cytotoxicity towards resistant tumor cells. The study highlighted the compound's ability to lower the required doses of traditional chemotherapeutics while maintaining efficacy .
- Antifilarial Research : In vitro tests involving a library of antifolate compounds showed that those containing this compound exhibited significant inhibition of DHFR and induced apoptosis in Brugia malayi microfilariae . This finding supports its potential use in developing new treatments for filariasis.
Properties
Molecular Formula |
C10H11N5O |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
6-phenylmethoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H11N5O/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15) |
InChI Key |
FXXUYUZEWHFQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













